molecular formula C25H20FN3 B11081376 2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B11081376
M. Wt: 381.4 g/mol
InChI Key: SOKJLGFXOCHIRA-UHFFFAOYSA-N
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Description

2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenyl-1H-pyrrole-3-carbonitrile: is a complex organic molecule with a unique structure. Let’s break it down:

    2-Amino: Contains an amino group (NH₂) at one end.

    1-[2-(4-fluorophenyl)ethyl]: The central portion consists of an ethyl group attached to a phenyl ring, with a fluorine atom substitution.

    4,5-diphenyl-1H-pyrrole-3-carbonitrile: The other end features a pyrrole ring with two phenyl groups and a cyano group (CN).

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves condensing an appropriate aldehyde or ketone with an amino acid derivative (e.g., glycine) to form the pyrrole ring.

    Substitution Reactions: The fluorophenyl group can be introduced via nucleophilic aromatic substitution (SNAr) using a fluorinated benzene derivative.

    Cyano Group Addition: The cyano group can be added using a cyanide source (e.g., KCN or NaCN).

Industrial Production::
  • Industrial-scale synthesis typically employs efficient and cost-effective methods, such as microwave-assisted reactions or continuous flow processes.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the amino group or the phenyl rings.

    Reduction: Reduction of the cyano group to an amine or the fluorine atom to a hydrogen.

    Substitution: Further substitution reactions on the phenyl rings.

    Common Reagents: Sodium cyanide, hydrogen peroxide, and various reducing agents.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure and potential biological activity.

    Cancer Research: Studied for its effects on cancer cell growth and apoptosis.

    Materials Science: Used in the design of organic semiconductors and optoelectronic materials.

Mechanism of Action

    Targets: Interacts with specific cellular receptors or enzymes.

    Pathways: May modulate signaling pathways related to cell proliferation, inflammation, or apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H20FN3

Molecular Weight

381.4 g/mol

IUPAC Name

2-amino-1-[2-(4-fluorophenyl)ethyl]-4,5-diphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C25H20FN3/c26-21-13-11-18(12-14-21)15-16-29-24(20-9-5-2-6-10-20)23(22(17-27)25(29)28)19-7-3-1-4-8-19/h1-14H,15-16,28H2

InChI Key

SOKJLGFXOCHIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)CCC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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